molecular formula C13H18N4O3 B2996883 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide CAS No. 1428374-20-2

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2996883
CAS No.: 1428374-20-2
M. Wt: 278.312
InChI Key: ZKNCUNXMSFABDC-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine core and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biological studies, particularly in understanding enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • Pyrazolo[5,1-b][1,3]oxazine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Piperidine derivatives: Compounds containing the piperidine ring may have different substituents and functional groups, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of structural features, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-12(18)9-2-5-16(6-3-9)13(19)10-8-11-17(15-10)4-1-7-20-11/h8-9H,1-7H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNCUNXMSFABDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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